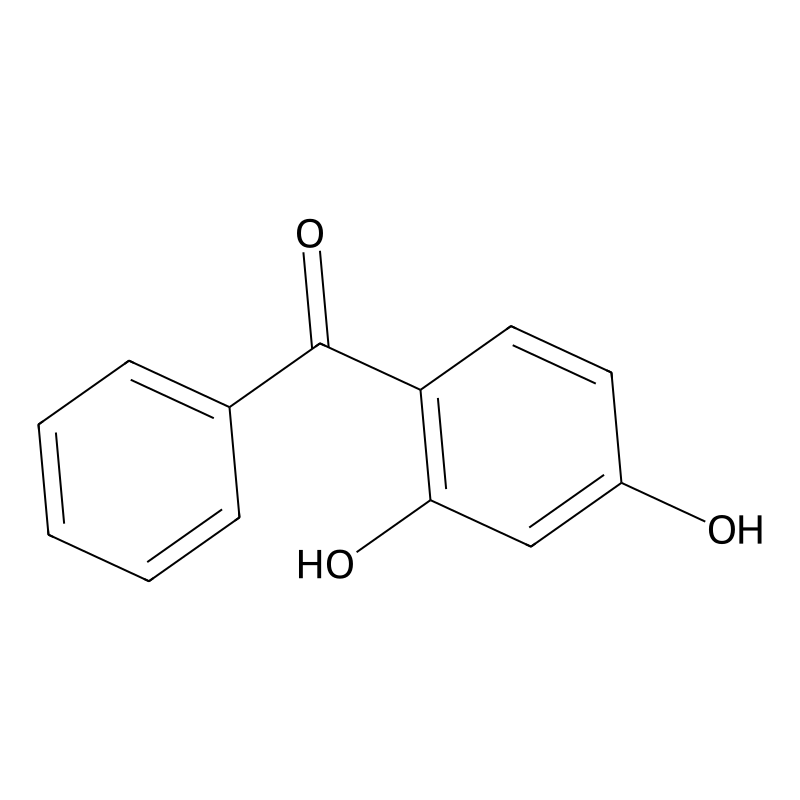

2,4-Dihydroxybenzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble in cold water

Insoluble in water

Easily soluble in alcohol, ether, glacial acetic acid; scarcely soluble in cold benzene

Soluble in ethanol, methanol, methyl ethyl ketone, and ethyl acetate

Synonyms

Canonical SMILES

Nonlinear Optical Applications

Scientific Field: Materials Science

Application Summary: 2,4-Dihydroxybenzophenone is used in the growth of organic single crystals for nonlinear optical applications.

Methods of Application: The organic 2,4-dihydroxybenzophenone single crystals were grown by the slow evaporation solution growth technique.

Ultraviolet Absorption Properties

Scientific Field: Chemistry

Application Summary: 2,4-Dihydroxybenzophenone is studied for its ultraviolet absorption properties.

Methods of Application: Nine compounds of 2,4-dihydroxy dibenzophenone with different substituents were prepared by a solvent-free reaction of benzoyl chloride.

Dye Synthesis

Scientific Field: Textile Industry

Application Summary: 2,4-Dihydroxybenzophenone is used in the synthesis of novel mordent and disperse azo dyes.

Methods of Application: The dyes were prepared by the coupling of various diazo solutions of aromatic amines with 2,4-dihydroxybenzophenone.

Laser Safety Devices

Scientific Field: Optics

Application Summary: 2,4-Dihydroxybenzophenone is expected to be a possible material for optical limiters-driven laser safety devices.

Methods of Application: The organic 2,4-dihydroxybenzophenone single crystal was grown by the slow evaporation technique.

Cosmetic Formulations

Scientific Field: Cosmetics

Application Summary: 2,4-Dihydroxybenzophenone is used as ultraviolet light stabilizers in cosmetic formulations.

Laboratory Chemicals

Scientific Field: Laboratory Research

Application Summary: 2,4-Dihydroxybenzophenone is used as a laboratory chemical.

Anticancer Properties

Scientific Field: Medical Research

Application Summary: 4,4‘-Dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007), a compound related to 2,4-Dihydroxybenzophenone, has shown anticancer properties.

UV Absorption Performance

Application Summary: 2,4-Dihydroxybenzophenone is used to study the UV absorption performance.

Dyeing Rate on Cotton Fabric and Polyester

Application Summary: 2,4-Dihydroxybenzophenone is used to test the dyeing rate on cotton fabric and polyester.

Methods of Application: Nine compounds of 2,4-dihydroxy dibenzophenone with different substituents were synthesized and their ultraviolet absorption performance and UV resistance of cotton fabric and polyester analyzed.

Results: The dyeing rate of each compound on cotton fabric and polyester were tested, respectively.

2,4-Dihydroxybenzophenone is an organic compound with the molecular formula C₁₃H₁₀O₃ and a molecular weight of 214.22 g/mol. It appears as a yellow crystalline powder and is known for its ultraviolet light-absorbing properties. This compound is primarily synthesized from resorcinol and benzoyl chloride or benzoic acid under specific reaction conditions, often utilizing Friedel-Crafts catalysts such as aluminum chloride or zinc chloride to enhance yield and purity .

The mechanism of action of 2,4-Dihydroxybenzophenone depends on the specific application. Here are two potential areas of interest:

- Antioxidant Activity: The presence of hydroxyl groups suggests potential free radical scavenging properties, which could be beneficial in studying antioxidant mechanisms []. However, more research is needed to confirm its specific antioxidant activity.

- Metal Chelation: The compound's ability to form hydrogen bonds could allow it to chelate metal ions. This property might be relevant in studies on metal-mediated processes in biological systems []. Further research is required to elucidate its specific metal-chelating capabilities.

The synthesis of 2,4-dihydroxybenzophenone typically involves the reaction of resorcinol with benzoyl chloride in an anhydrous environment. The reaction can be represented as follows:

In addition, the compound can be produced via an uncatalyzed reaction in hydroxylic solvents or benzene, yielding up to 90% efficiency . Various solvents and catalysts can influence the reaction conditions, affecting both yield and purity .

2,4-Dihydroxybenzophenone exhibits various biological activities. Notably, it has been shown to stimulate osteoblast differentiation and mitigate osteoporosis by activating the β-catenin pathway. This activation enhances the expression of crucial osteogenic markers such as RUNX2, OSX, and alkaline phosphatase (ALP) . Furthermore, it has been identified as a potential endocrine disruptor due to its estrogenic activity, raising concerns regarding its ecological impact and human health risks .

Several methods exist for synthesizing 2,4-dihydroxybenzophenone:

- Friedel-Crafts Reaction: Involves reacting resorcinol with benzoyl chloride in the presence of aluminum chloride or zinc chloride under anhydrous conditions.

- Phase Transfer Catalysis: Utilizes phase transfer agents to enhance the interaction between resorcinol and benzotrichloride in aqueous systems .

- Vacuum Distillation: A method that allows purification of the product while minimizing by-products and color bodies through controlled temperature and pressure conditions .

These methods vary in complexity and efficiency, with vacuum distillation offering a commercially viable route for high-purity yields.

2,4-Dihydroxybenzophenone is widely utilized in various industries:

- Ultraviolet Light Absorber: Commonly used in paints, plastics, and cosmetic formulations to protect against UV radiation.

- Intermediate for Light Stabilizers: Acts as a precursor for synthesizing other stabilizers used in polymeric materials.

- Dye Production: Employed in synthesizing azo dyes through coupling reactions with diazo solutions of aromatic amines .

Research indicates that 2,4-dihydroxybenzophenone interacts with various biological systems, primarily through its endocrine-disrupting properties. Studies have demonstrated its potential to affect hormonal pathways, raising concerns about its use in consumer products that may lead to human exposure . Additionally, its capacity to stimulate osteoblast differentiation suggests potential therapeutic applications in bone health.

Several compounds share structural similarities with 2,4-dihydroxybenzophenone. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Benzophenone | Yes | Commonly used as a UV filter; less hydrophilic |

| Hydroxybenzophenone | Yes | Exhibits different hydroxyl group positioning |

| 2-Hydroxy-4-methoxybenzophenone | Yes | Contains a methoxy group; alters solubility properties |

| Benzylideneacetone | No | Different functional groups; used in flavoring |

Each of these compounds has distinct properties that affect their applications and interactions within biological systems.

Traditional Condensation Routes Using Zinc Chloride Catalysis

Early manufacturing of 2,4-dihydroxybenzophenone relies on Lewis-acid activation of an acylating partner in the presence of anhydrous zinc chloride. Two industrially relevant variants are in use:

| Entry | Acylating partner | Medium / modality | Typical temperature (°C) | Zinc chloride to resorcinol (mole ratio) | Reaction time | Isolated yield | Product purity | Source |

|---|---|---|---|---|---|---|---|---|

| A | Benzoyl chloride | Solvent-free, microwave irradiation | 50–55 | 1 : 1 | 55 s | 70% | m.p. 145 °C [1] | 23 |

| B | Benzonitrile (Hoesch reaction) | Slurry, HCl saturated | 25–50 | 0.5 : 1 | 8 h | 93.3% | 97% by HPLC [2] | 14 |

| C | Benzoyl chloride | Conventional batch, ZnCl₂ pre-charged | 50 | 1 : 1 | 30 min (microwave) | 12–18% | — [3] | 4 |

Mechanistic studies show that zinc chloride coordinates to the carbonyl or nitrile, generating a strongly electrophilic acylium species that undergoes para-selective acylation of resorcinol [3] [2]. Although entry B demonstrates excellent yields, all zinc-mediated routes share two persistent problems:

- Stoichiometric or excess zinc chloride is consumed, creating metal-rich aqueous waste streams that are costly to neutralize and dispose [2].

- Colored xanthone-type by-products form readily when the exotherm is poorly controlled, forcing multi-stage decolorisation during downstream purification [4].

Advanced Synthesis via N-Methylpyrrolidone-Mediated Reactions

Process intensification has largely displaced zinc chloride from modern plants. The benchmark technology employs an aqueous N-methyl-2-pyrrolidone (NMP) reaction medium together with benzotrichloride as the acyl donor:

| Parameter | Typical range | Industrial example | Result |

|---|---|---|---|

| NMP content in water | 20–50 wt % | 333 mL NMP in 1.1 L total [4] | Maintains single-phase kinetics and suppresses tar formation [4] |

| Temperature | 40–50 °C | 45 °C for 3–4 h [4] | Avoids resorcinol degradation [4] |

| Resorcinol : benzotrichloride | 1 : 1.05 | 3.53 mol : 3.90 mol [4] | Ensures near-quantitative conversion |

| Metal catalyst | None | — | Eliminates zinc waste [4] |

| Isolated crude yield | 96% [4] | Golden-yellow cake | |

| After vacuum distillation | 94% overall; m.p. 145–146 °C; colourless crystals [4] | UV-grade quality |

Further optimisation with cationic phase-transfer agents (e.g., 0.4 g octadecyltrimethylammonium bromide per 0.1 mol scale) lifts the assay to 99.4% and the isolated yield to 95.7%, while still operating in water as the only bulk solvent [5].

NMP offers three decisive advantages over zinc-based routes:

- It complexes and buffers hydrogen chloride generated in situ, preventing uncontrolled pH swings that promote xanthone formation [4].

- The spent liquor can be filtered, stripped and recycled for at least five passes with <3% decline in activity, sharply reducing solvent consumption [4].

- Absence of Lewis acids obviates salt sludge generation and downstream neutralisation, cutting wastewater chemical oxygen demand by >60% relative to the ZnCl₂ process [4].

Purification Techniques: Vacuum Distillation vs. Crystallisation Optimisation

Once the crude product separates as a solid, two purification paths dominate commercial practice.

| Criterion | Vacuum distillation | Multi-stage crystallisation |

|---|---|---|

| Principle | Melt crude at 150–250 °C under ≤60 mm Hg and distil above its m.p. (normally 180–185 °C, 1 mm Hg) [4] | Re-dissolve in hot ethanol or acetone; cool, filter; optionally recover second crop from mother liquor [6] [7] |

| Typical single-pass purity | ≥99% (colourless crystals) [4] | 97–98% first crop; ≤95% second crop [7] |

| Overall recovery | 92–96% [4] | 80–85% after two crops [7] |

| Removal of colour bodies | Quantitative—resorcinolbenzein and 6-hydroxy-9-phenyl-3H-xanthen-3-one remain in still bottom [4] | Requires activated clay or carbon treatment; not fully effective against xanthenes [8] |

| Solvent demand | None beyond initial melt | 6–10 L ethanol kg⁻¹ product typical [6] |

| Capital intensity | Wiped-film or short-path still; moderate | Standard crystallisers; low |

Plants producing cosmetic-grade material invariably select vacuum distillation because it achieves colourless product in one step and permits easy recovery of unreacted benzotrichloride for recycle [4]. Crystallisation remains attractive for small campaigns where high-vacuum equipment is unavailable, but second-crop solids must be blended cautiously to avoid diminishing overall assay [7].

Scalability Challenges and By-product Management

Large-scale campaigns (>5 t batch) reveal several bottlenecks:

| Issue | Root cause | Mitigation strategy | Source |

|---|---|---|---|

| Zinc chloride sludge (≥1 t t⁻¹ product) | Stoichiometric ZnCl₂ in traditional routes | Switch to NMP process; if ZnCl₂ used, implement ion-exchange recovery [2] [4] | 14 17 |

| Coloured xanthone impurities | Secondary condensation of resorcinol with benzotrichloride or oxidised intermediates | Maintain <55 °C during addition; adopt vacuum distillation to separate high-boiling pigments [4] | 17 |

| Hydrogen chloride venting | Hoesch variant saturates slurry with HCl gas | Use scrubbers or operate in closed-loop with aqueous caustic; NMP media partially neutralises acid in situ [2] [4] | 14 17 |

| Energy load of melt distillation | Latent heat at 180 °C under vacuum | Integrate multi-effect vapour compression or recycle condenser heat; batch productivity >6 kg h⁻¹ m⁻² achievable [4] | 17 |

| Losses in crystallisation filtrate | Solubility of product in hot solvent (~10 g L⁻¹ at 60 °C) | Concentrate mother liquor, perform second-crop crystallisation, but segregate due to lower purity [7] | 11 |

Process chemists increasingly favour the aqueous NMP route combined with wiped-film vacuum purification. This configuration delivers >94% isolated yield, ≥99% purity and a >40% reduction in effluent mass relative to zinc-chloride Friedel–Crafts technology, meeting the tighter colour and sustainability specifications demanded by polymer and personal-care markets [4] [5].

2,4-Dihydroxybenzophenone demonstrates exceptional ultraviolet light stabilization capabilities through a sophisticated intramolecular hydrogen bonding mechanism [1] [2]. The compound operates by forming a stable six-membered chelating ring between the hydroxyl hydrogen on the benzene ring and the adjacent carbonyl oxygen atom [3] [4]. This intramolecular hydrogen bond is fundamental to its UV absorption and energy dissipation properties [5] [6].

When exposed to ultraviolet radiation, the compound undergoes photoinduced intramolecular proton transfer, which serves as an efficient mechanism for radiationless decay from the excited singlet state [7]. The UV absorption occurs primarily in the 260-350 nanometer range, with maximum absorption at 327 nanometers that can extend to 356 nanometers with appropriate substitution [1] [8]. The extinction coefficient ranges from 41 to 54, varying with substituent modifications [1].

The stabilization mechanism proceeds through thermal vibration when UV energy is absorbed, causing the hydrogen bond to be destroyed and the chelating bond to open [3]. This process converts harmful UV rays into harmless heat energy, which is then released [3] [4]. The molecular structure subsequently returns to its original stabilized state, allowing the compound to function continuously as a UV absorber [1] [2].

Density functional theory calculations have revealed that substituent groups significantly affect the strength of intramolecular hydrogen bonding [5] [6]. Electron-withdrawing groups such as halogens, cyanide (-CN), and nitro (-NO₂) groups increase hydrogen bond strength, while electron-donating groups like dimethylamino (-N(CH₃)₂) and methoxy (-OCH₃) groups decrease bond strength [5] [9]. The substitution position also influences effectiveness, with substituents at the Y-position exerting greater effects on hydrogen bonding than those at the X-position [5].

The compound exhibits excellent compatibility with various polymer systems, including polyethylene, polypropylene, polyvinyl chloride, and acrylonitrile butadiene styrene [10] [2]. Recommended dosage levels range from 0.2-0.5% by weight depending on the polymer type, providing effective UV protection while maintaining mechanical properties [10].

Role in Photoresistant Coatings and Polymeric Additives

2,4-Dihydroxybenzophenone serves crucial functions in photoresistant coating formulations and as a polymeric additive for enhanced material durability [11] [12]. In photoresist applications, the compound functions as a photoactive component that can be incorporated into coating compositions for controlled photopolymerization processes [11] [13].

The compound demonstrates superior performance in automotive coatings, where it provides enhanced gloss retention compared to conventional benzophenone [14]. Unlike standard benzophenone, which is volatile and can evaporate from coating surfaces, 2,4-dihydroxybenzophenone exhibits low volatility, ensuring long-term stability and sustained UV protection [14]. This characteristic is particularly important for architectural coatings requiring extended outdoor durability [14].

In powder coating applications, the compound provides thermal stability and UV absorption capabilities that enable high-temperature processing while maintaining protective properties [15]. The material shows excellent compatibility with various coating formulations and contributes to reduced maintenance requirements for treated surfaces [15].

Fabric coating applications benefit from the compound's ability to provide multi-functional properties, including UV resistance and water repellency [16] [17]. Research has demonstrated that 2,4-dihydroxybenzophenone can be anchored to textile fibers, improving both functional properties and antibacterial characteristics [16].

The compound's integration into polymeric systems as an additive has been enhanced through covalent incorporation strategies. Click chemistry approaches have enabled the synthesis of PVC-based UV absorbers where benzophenone derivatives are covalently attached to the polymer backbone [18] [19]. This approach prevents small molecule migration and provides sustained UV protection without degradation even after 200 hours of UV exposure [18] [19].

Encapsulation techniques using mesoporous silica have demonstrated improved UV protection retention capability and reduced skin penetration for benzophenone derivatives [20]. These encapsulated systems show approximately 2 times higher sun protection factor values and about 7-8 times higher protection retention capability after three months compared to free compounds [20].

Precursor Functionality for Polymerizable Monomers

2,4-Dihydroxybenzophenone serves as a versatile precursor for synthesizing polymerizable monomers that incorporate UV-absorbing functionality directly into polymer chains [21] [19] [22]. This approach addresses the fundamental limitation of traditional UV absorber additives, which can migrate from polymer matrices over time, reducing long-term effectiveness [19] [23].

Glycidyl methacrylate reactions with 2,4-dihydroxybenzophenone produce benzophenone methacrylate (BPMA) monomers that can be copolymerized with styrene to create UV-resistant polymeric materials [21]. These covalently incorporated systems demonstrate significant UV-resistant enhancement compared to polymer blends containing free UV absorbers [21].

Emulsion copolymerization techniques have been successfully employed to synthesize poly(styrene-co-BPMA) materials where the benzophenone functionality is permanently bound to the polymer backbone [21]. These materials show enhanced UV-resistant performance and eliminate migration concerns associated with traditional additive approaches [21].

Sol-gel processing methods enable the creation of silica-encapsulated systems that provide reduced skin penetration while maintaining UV absorption efficacy [20]. These hybrid materials demonstrate 2 times higher SPF retention compared to conventional formulations [20].

Hydrosilylation reactions between polyhydromethylsiloxane and allyloxy-substituted benzophenone derivatives create functional polysiloxanes with pendant UV-absorbing groups [17]. These materials exhibit intensive ultraviolet absorption and are particularly effective for fabric treatment applications [17].

Click chemistry methodologies represent the most advanced approach for creating polymerizable UV absorbers [18] [19]. Copper-catalyzed Huisgen cycloaddition reactions between azide-functionalized polymers and alkynyl-substituted benzophenone derivatives produce UV-absorbing polymers with exceptional photostability [18] [19]. These materials show no degradation or small molecule release even after extended UV exposure periods [18].

Friedel-Crafts acylation reactions provide another synthetic route for creating polymerizable UV absorbers [24]. These methods enable the preparation of UV-light-absorbing polymers suitable for educational and research applications [24].

The polymerizable monomer approach offers several advantages: prevention of UV absorber leaching, enhanced long-term stability, improved compatibility with polymer processing, and sustained UV protection throughout material lifetime [19] [23]. These characteristics make polymerizable benzophenone derivatives particularly valuable for applications requiring long-term UV stability, such as automotive components, outdoor furniture, and architectural materials [19].

Performance Comparison with Alternative Benzophenone Derivatives

2,4-Dihydroxybenzophenone (BP-1) demonstrates distinct performance characteristics when compared to other benzophenone derivatives commonly used in UV protection applications [25] [26] [27]. Comparative spectroscopic studies reveal significant differences in absorption properties, thermal stability, and application suitability among various benzophenone compounds [25] [28].

2-Hydroxy-4-methoxybenzophenone (BP-3) exhibits broader spectrum absorption covering both UVA and UVB ranges but shows higher volatility compared to 2,4-dihydroxybenzophenone [25] [29]. Phototoxicity assessments indicate that BP-1 demonstrates phototoxic activity under UVA+ conditions, while BP-3 and BP-4 remain non-phototoxic under similar exposure conditions [29]. However, all three compounds maintain low-risk profiles under UVB+ conditions [29].

2,2',4,4'-Tetrahydroxybenzophenone (BP-2) provides enhanced UV absorption due to multiple hydroxyl group functionality but requires higher concentrations to achieve equivalent protection levels [25] [28]. The additional hydroxyl groups contribute to stronger intramolecular hydrogen bonding but may also increase molecular complexity and manufacturing costs [25].

2-Hydroxy-4-n-octyloxybenzophenone (BP-12) offers superior thermal stability and reduced migration characteristics due to its higher molecular weight and extended alkyl chain [2] [25]. This derivative demonstrates excellent performance in automotive applications where high-temperature stability and long-term durability are essential [2] [3]. The absorption range of 270-340 nanometers provides strong UV protection with minimal color contribution [2].

5-Chloro-2-hydroxybenzophenone (BP-7) exhibits unique photochemical properties, including singlet oxygen generation capability [25] [28]. This characteristic makes it suitable for specialized photosensitization applications but may limit its use in conventional UV protection where photostability is prioritized [25].

Molecular modeling studies using density functional theory calculations reveal that benzophenone derivatives with ortho-substitution lead to absorption in the UVA spectral region, while para-substitution results in UVB range absorption [27]. The oscillator strength increases with disubstitution at para positions, enhancing absorption intensity [27].

Performance in hydrogel applications shows that benzophenone absorbers cannot provide cutoff wavelengths higher than benzotriazole absorbers [30]. Covalently bondable benzophenone UV absorbers in poly(2-hydroxyethyl methacrylate) systems demonstrate leaching issues at concentrations below 5% w/w, with up to 8% remaining unpolymerized [30].

Environmental fate studies indicate varying photodegradation rates among benzophenone derivatives [31] [32]. 2,4-Dihydroxybenzophenone exhibits accelerated degradation under UV365nm irradiation due to singlet oxygen generation by photodegradation products [31]. This self-accelerated photodegradation mechanism involves aromatic ketone intermediates that can be excited to activated triplet states [31].

Synergistic effects with hindered amine light stabilizers (HALS) show that benzophenone-type UV absorbers demonstrate remarkable synergism compared to other UV absorber classes [33]. The synergistic order for preventing photooxidation follows: benzotriazole > phenyl salicylate > benzophenone [33]. This synergism results from regeneration of UV absorbers from quinone intermediates formed during peroxy radical scavenging reactions [33].

Comparative cost analysis indicates that 2,4-dihydroxybenzophenone offers excellent value as a basic structure with good compatibility and low manufacturing costs [1] [2]. While specialized derivatives like BP-12 provide enhanced performance characteristics, they typically command higher prices due to increased synthetic complexity [2] [3].

Purity

Color/Form

Light-yellow, crystalline solid

XLogP3

Exact Mass

LogP

Appearance

Melting Point

144 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 125 of 1883 companies. For more detailed information, please visit ECHA C&L website;

Of the 15 notification(s) provided by 1758 of 1883 companies with hazard statement code(s):;

H315 (76.91%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (76.39%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Mechanism of Action

2,4-Dihydroxybenzophenone (benzophenone-1; BP-1) is an UV stabilizer primarily used to prevent polymer degradation and deterioration in quality due to UV irradiation. Recently, BP-1 has been reported to bioaccumulate in human bodies by absorption through the skin and has the potential to induce health problems including endocrine disruption. In the present study, we examined the xenoestrogenic effect of BP-1 on BG-1 human ovarian cancer cells expressing estrogen receptors (ERs) and relevant xenografted animal models in comparison with 17-beta estradiol (E2). In in vitro cell viability assay, BP-1 (10(-8)-10(-5)M) significantly increased BG-1 cell growth the way E2 did. The mechanism underlying the BG-1 cell proliferation was proved to be related with the up-regulation of cyclin D1, a cell cycle progressor, by E2 or BP-1. Both BP-1 and E2 induced cell growth and up-regulation of cyclin D1 were reversed by co-treatment with ICI 182,780, an ER antagonist, suggesting that BP-1 may mediate the cancer cell proliferation via an ER-dependent pathway like E2. On the other hand, the expression of p21, a regulator of cell cycle progression at G1 phase, was not altered by BP-1 though it was down-regulated by E2. In xenograft mouse models transplanted with BG-1 cells, BP-1 or E2 treatment significantly increased the tumor mass formation compared to a vehicle (corn oil) within 8 weeks. In histopathological analysis, the tumor sections of E2 or BP-1 group displayed extensive cell formations with high density and disordered arrangement, which were supported by the increased number of BrdUrd positive nuclei and the over-expression of cyclin D1 protein. Taken together, these results suggest that BP-1 is an endocrine disrupting chemical (EDC) that exerts xenoestrogenic effects by stimulating the proliferation of BG-1 ovarian cancer via ER signaling pathway associated with cell cycle as did E2.

Prostate cancer (PCa) is a global health concern in human males. Recently, it has been known that endocrine-disrupting chemicals (EDCs) may act as an exogenous factor to enhance cancer progression. Triclosan (TCS) and 2,4-dihydroxybenzophenone (BP-1) were reported to bioaccumulate in human bodies through the skin absorption. However, there has been insufficient evidence on the findings that the intervention of EDCs may promote the cancer progression in PCa. In the present study, to verify the risk of TCS and BP-1 to a PCa progression, cancer cell proliferation and migration were investigated in LNCaP PCa cells. TCS and BP-1 increased LNCaP cell proliferative activity and migration as did dihydrotestosterone (DHT). This phenomenon was reversed by the treatment with bicalutamide, a well known androgen receptor (AR) antagonist, suggesting that TCS and BP-1 acted as a xenoandrogen in LNCaP cells via AR signaling pathway by mimicking the action of DHT. A Western blot assay was performed to identify the alterations in the translational levels of cell growth- and metastasis-related markers, i.e., c-fos, cyclin E, p21, and cathepsin D genes. The expressions of genes related with G1/S transition of cell cycle and metastasis were increased by DHT, TCS, and BP-1, while the expression of p21 protein responsible for cell cycle arrest was reduced by DHT, TCS, and BP-1. Taken together, these results indicated that TCS and BP-1 may enhance the progression of PCa by regulating cell cycle and metastasis-related genes via AR signaling pathway.

Vapor Pressure

Pictograms

Irritant

Other CAS

Associated Chemicals

Benzophenone, 2,5-dihydroxy; 2050-37-5

Benzophenone, 4,4'-dihydroxy; 611-99-4

Wikipedia

Use Classification

Methods of Manufacturing

Three methods of Benzophenone-1 preparation from resorcinol are reported. Stephen and Zilberman and Rybakova prepared Benzophenone-1 from the Hoesch reaction of resorcinol and either a substituted imido chloride (to form an imido-ester intermediate) or a corresponding aromatic nitrile and a metal halide catalyst. Shaw and Mehta described the condensation of benzamide with resorcinol in the presence of phosphorous oxychloride and zinc chloride to Benzophenone-1. Additionally, Benzophenone-1 can be prepared in low yield by the Fries rearrangement from phenyl-2-methoxy-benzoate.

General Manufacturing Information

Analytic Laboratory Methods

Personal care products (PCPs) are widely used emerging contaminants which can cause adverse environmental effects. This paper reports the development and validation of a method based on solid-phase extraction (SPE) and ultra-high-performance liquid chromatography-electrospray ionisation-tandem mass spectrometry (UHPLC-(ESI)MS-MS) for simultaneously determining eleven PCPs: 4 preservatives (methylparaben; ethylparaben; benzylparaben; propylparaben); 2 antimicrobial agents (triclocarban and triclosan) and 5 UV filters (2,4-dihydroxybenzophenone; 2,2-dihydroxy-4-methoxybenzophenone; benzophenone-3; octocrylene and octyldimethyl-p-aminobenzoic acid) in environmental waters in only 9 run minutes of chromatographic separation. The SPE was carried out with two polymeric cartridges (Oasis HLB and Bond Elut Plexa). The recoveries obtained with Bond Elut Plexa were between 69% and 101% for 500 mL of river waters, with the exception of octyldimethyl-p-aminobenzoic acid (46%). Limits of detection for 500 mL of river water were in the range of 1-5 ng/L. Oasis HLB was chosen for wastewater samples with recoveries between 38% and 92% (250 mL of effluents) and 36-89% (100mL of influents). In both wastewater samples, octyldimethyl-p-aminobenzoic acid and methylparaben showed the lowest recoveries (20% and 27%). The method revealed benzophenone-3 as having the highest concentration levels (7 ng/L) in river waters. Most of PCPs determined were found in influent waters being methylparaben and propylparaben the ones found at highest concentration with values of 5613 and 1945 ng/L, respectively. In effluent waters, significant lower levels of some PCPs were found, being benzophenone-3 the one found at the highest concentration (100 ng/L).

A method has been developed for the separation and determination of three hydrophobic benzophenones: 2,4-dihydroxybenzophenone (BP-1), 2,2'4,4'-tetrahydroxybenzophenone (BP-2), and 2-hydroxy-4-methoxybenzophenone (BP-3) in sunscreen by micellar electrokinetic capillary chromatography (MEKC) combined with cloud point extraction (CPE). The analytes were extracted at pH 5.0 by micelles of the nonionic surfactant polyoxyethylene-7.5-octylphenyl ether (Triton X-114). A 150 uL aliquot from the extracted surfactant-rich phase was diluted up to 500 uL with ethanol to reduce its viscosity before separation by MEKC. A background electrolyte of 25 mmol/L sodium tetraborate containing 30 mmol/L sodium dodecyl sulfate at pH 9.25 was used as the separation medium to avoid the adsorption of hydrophobic substances and Triton X-114 onto the inner surface of the separation capillary, ensuring the separation efficiency and reproducibility. Detection is performed at 290 nm. Under the optimized conditions, an enrichment factor of 20 was obtained and the determination limits of BP-1, BP-2, and BP-3 were found to be 3.90 x 10(-) (7), 3.83 x 10(-7), and 6.42 x 10(-8) mol/L, respectively. In comparison with the earlier reported methods, the LODs of this method are superior to the other methods. The presented procedure was successfully applied to the determination of BP-1, BP-2, and BP-3 in sunscreen with satisfactory results.

A sensitive procedure for the determination of three UV filters: ethylhexyl salicylate (EHS), 3,3,5-trimethylcyclohexyl salicylate (Homosalate, HMS), 2-hydroxy-4-methoxybenzophenone (BP-3) and two related hydroxylated benzophenones (2,4-dihydroxybenzophenone, BP-1 and 2,2'-dihydroxy-4-methoxybenzophenone, BP-8) in water samples is presented. Analytes were first concentrated on the coating of a solid-phase microextraction (SPME) fiber, on-fiber silylated and then determined using gas chromatography combined with tandem mass spectrometry (GC-MS/MS). Factors affecting the performance of extraction and derivatization steps are thoroughly evaluated and their effects on the yield of the sample preparation discussed. Under final working conditions, a PDMS-DVB coated SPME fiber was exposed directly to 10 mL of water, adjusted at pH 3, for 30 min. After that, the fiber was placed in the headspace (HS) of a 1.5 mL vial containing 20 uL of N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA). On-fiber silylation of hydroxyl groups contained in the structure of target compounds was performed at 45 degrees C for 10 min. The whole sample preparation process was completed in 40 min, providing limits of quantification from 0.5 to 10 ng/L and acceptable precision (RSDs under 13%) for samples spiked at different concentrations. All compounds could be accurately determined in river and treated wastewater (relative recoveries from 89 to 115%) using standards in ultrapure water, whereas standard addition is recommended to quantify their levels in untreated wastewater. Analysis of wastewater revealed the systematic presence of BP-3 and BP-1 in raw samples with maximum concentrations close to 500 and 250 ng/L, respectively.

For more Analytic Laboratory Methods (Complete) data for 2,4-Dihydroxybenzophenone (17 total), please visit the HSDB record page.

Clinical Laboratory Methods

Benzophenone-3 (BZ-3) is a common ultraviolet (UV) absorbing compound in sunscreens. It is the most bioavailable species of all UV-absorbing compounds after topical application and can be found in plasma and urine. The aim of this study was to develop a reverse-phase high performance liquid chromatography (HPLC) method for determining the amounts BZ-3 and its metabolite 2,4-dihydroxybenzophenone (DHB) in human urine. The method had to be suitable for handling a large number of samples. It also had to be rapid and simple, but still sensitive, accurate and reproducible. The assay was applied to study the urinary excretion pattern after repeated whole-body applications of a commercial sunscreen, containing 4% BZ-3, to 25 healthy volunteers. Each sample was analyzed with regard to both conjugated/non-conjugated BZ-3 and conjugated/non-conjugated DHB, since both BZ-3 and DHB are extensively conjugated in the body. Solid-phase extraction (SPE) with C8 columns was followed by reverse-phase HPLC. For separation a Genesis C18 column was used with an acethonitrile-water mobile phase and the UV-detector was set at 287 nm. The assay was linear r(2) > 0.99, with detection limits for BZ-3 and DHB of 0.01 umol/L and 0.16 umol/L respectively. Relative standard deviation (RSD) was less than 10% for BZ-3 and less than 13% for DHB. The excretion pattern varied among the human volunteers; we discerned different patterns among the individuals. The reverse-phase HPLC assay and extraction procedures developed are suitable for use when a large number of samples need to be analyzed and the method fulfilled our objectives. The differences in excretion pattern may be due to differences in enzyme activity but further studies, especially about genetic polymorphism, need to be performed to verify this finding.

/The study objective was/ to optimize and establish the experimental methods for the determination of 2,4-dihydroxybenzophenone (BP-1) in mouse brain. BP-1 was determined by high performance liquid chromatography (HPLC) and separated by Waters Symmetry C18 (4.6 mm x 250 mm, 5 um) using isocratic elution, and the sample preparation conditions were optimized by orthogonal experiment design. The mobile phase was methanol-water (volume ratio 3:1) containing 3% (volume fraction) acetic acid (pH 3.40) at a flow rate of 1.0 mL/min, and ultraviolet (UV) detection wavelength was set at 290 nm. Retention time was used for qualitative analysis and internal standard method for quantitative analysis. Under the optimized experimental conditions, the calibration curve was linear with a correlation coefficient of 0.999 8 over the concentration range of 0.2-10.0 mg/L. The recoveries of BP-1 were between 96.8% and 104.5%. The intra-day and inter-day precision of BP-1 were 3.5%-5.7% and 4.5%-6.4%, respectively. The extraction recoveries of BP-1 at three concentrations (0.5, 2.0, 8.0 mg/L) in the mouse brain were 90.5%, 89.5%, and 97.7%, and the matrix effect of BP-1 at these three concentrations were 102.9%, 102.7%, and 90.9%, respectively. The method is simple, accurate, and suitable for determination of the contents of BP-1 in mouse brain.

Storage Conditions

Interactions

/The study objective was/ to examine the effects of 2,4-dihydroxybenzophenone (BP-1), a benzophenone derivative used as an ultraviolet light absorbent, on acetaminophen (APAP)-induced hepatotoxicity in C57BL/6J mice. Mice were administered orally with BP-1 at doses of 200, 400 and 800 mg/kg body weight respectively every morning for 4 d before a hepatotoxic dose of APAP (350 mg/kg body weight) was given subcutaneously. Twenty four hours after APAP intoxication, the serum enzyme including serum alaine aminotransferase (ALT), aspartate aminotransferase (AST), lactate dehydrogenase (LDH) were measured and liver histopathologic changes were examined. BP-1 administration dramatically reduced serum ALT, AST and LDH levels. Liver histopathological examination showed that BP-1 administration antagonized APAP-induced liver pathological damage in a dose-dependent manner. Further tests showed that APAP-induced hepatic lipid peroxidation was reduced significantly by BP-1 pretreatment, and glutathione depletion was ameliorated obviously. BP-1 can effectively protect C57BL/6J mice from APAP-induced hepatotoxicity, and reduction of oxidative stress might be part of the protection mechanism.

Stability Shelf Life

Dates

2: Wang H, Hu L, Liu X, Yin S, Lu R, Zhang S, Zhou W, Gao H. Deep eutectic solvent-based ultrasound-assisted dispersive liquid-liquid microextraction coupled with high-performance liquid chromatography for the determination of ultraviolet filters in water samples. J Chromatogr A. 2017 Sep 22;1516:1-8. doi: 10.1016/j.chroma.2017.07.073. Epub 2017 Jul 22. PubMed PMID: 28818328.

3: Xu D, Liu M, Zou H, Tian J, Huang H, Wan Q, Dai Y, Wen Y, Zhang X, Wei Y. A new strategy for fabrication of water dispersible and biodegradable fluorescent organic nanoparticles with AIE and ESIPT characteristics and their utilization for bioimaging. Talanta. 2017 Nov 1;174:803-808. doi: 10.1016/j.talanta.2017.07.010. Epub 2017 Jul 1. PubMed PMID: 28738657.

4: Zhao H, Huo W, Li J, Ma X, Xia W, Pang Z, Xie M, Xu S, Cai Z. Exposure to benzophenones, parabens and triclosan among pregnant women in different trimesters. Sci Total Environ. 2017 Dec 31;607-608:578-585. doi: 10.1016/j.scitotenv.2017.07.003. Epub 2017 Jul 27. PubMed PMID: 28709092.

5: Chen F, Huber C, Schröder P. Fate of the sunscreen compound oxybenzone in Cyperus alternifolius based hydroponic culture: Uptake, biotransformation and phytotoxicity. Chemosphere. 2017 Sep;182:638-646. doi: 10.1016/j.chemosphere.2017.05.072. Epub 2017 May 12. PubMed PMID: 28527417.

6: Wu MH, Xie DG, Xu G, Sun R, Xia XY, Liu WL, Tang L. Benzophenone-type UV filters in surface waters: An assessment of profiles and ecological risks in Shanghai, China. Ecotoxicol Environ Saf. 2017 Jul;141:235-241. doi: 10.1016/j.ecoenv.2017.03.013. Epub 2017 Apr 6. PubMed PMID: 28359989.

7: Bu Y, Feng J, Wang X, Tian Y, Sun M, Luo C. In situ hydrothermal growth of polyaniline coating for in-tube solid-phase microextraction towards ultraviolet filters in environmental water samples. J Chromatogr A. 2017 Feb 3;1483:48-55. doi: 10.1016/j.chroma.2016.12.077. Epub 2016 Dec 29. PubMed PMID: 28063640.

8: Shin S, Go RE, Kim CW, Hwang KA, Nam KH, Choi KC. Effect of benzophenone-1 and octylphenol on the regulation of epithelial-mesenchymal transition via an estrogen receptor-dependent pathway in estrogen receptor expressing ovarian cancer cells. Food Chem Toxicol. 2016 Jul;93:58-65. doi: 10.1016/j.fct.2016.04.026. Epub 2016 May 1. PubMed PMID: 27145024.

9: Zhou W, Wang PG, Wittenberg JB, Rua D, Krynitsky AJ. Simultaneous determination of cosmetics ingredients in nail products by fast gas chromatography with tandem mass spectrometry. J Chromatogr A. 2016 May 13;1446:134-40. doi: 10.1016/j.chroma.2016.04.003. Epub 2016 Apr 2. PubMed PMID: 27083261.

10: Ji Q, Chen PJ, Qin G, Deng X, Hao Z, Wawrzak Z, Yeo WS, Quang JW, Cho H, Luo GZ, Weng X, You Q, Luan CH, Yang X, Bae T, Yu K, Jiang H, He C. Structure and mechanism of the essential two-component signal-transduction system WalKR in Staphylococcus aureus. Nat Commun. 2016 Mar 18;7:11000. doi: 10.1038/ncomms11000. Retraction in: Nat Commun. 2017 Feb 06;8:14331. PubMed PMID: 26987594; PubMed Central PMCID: PMC4802049.

11: Bae J, Kim S, Kannan K, Buck Louis GM. Couples' urinary concentrations of benzophenone-type ultraviolet filters and the secondary sex ratio. Sci Total Environ. 2016 Feb 1;543(Pt A):28-36. doi: 10.1016/j.scitotenv.2015.11.019. Epub 2015 Nov 12. PubMed PMID: 26575635; PubMed Central PMCID: PMC4688162.

12: Buck Louis GM, Chen Z, Kim S, Sapra KJ, Bae J, Kannan K. Urinary concentrations of benzophenone-type ultraviolet light filters and semen quality. Fertil Steril. 2015 Oct;104(4):989-996. doi: 10.1016/j.fertnstert.2015.07.1129. Epub 2015 Aug 5. PubMed PMID: 26253817; PubMed Central PMCID: PMC4592813.

13: Sun H, Li Y, Huang C, Peng J, Yang J, Sun X, Zang S, Chen J, Zhang X. Solid-phase extraction based on a molecularly imprinted polymer for the selective determination of four benzophenones in tap and river water. J Sep Sci. 2015 Oct;38(19):3412-20. doi: 10.1002/jssc.201500419. Epub 2015 Aug 26. PubMed PMID: 26179642.

14: Ma T, Li Z, Niu Q, Li Y, Zhou W. Double dispersant-assisted ionic liquid dispersive liquid-liquid microextraction coupled with capillary electrophoresis for the determination of benzophenone-type ultraviolet filters in sunscreen cosmetic product. Electrophoresis. 2015 Oct;36(20):2530-7. doi: 10.1002/elps.201500004. Epub 2015 Aug 19. PubMed PMID: 26105533.

15: Wang YC, Sun Y, Cui R, Li YL, Zhang BX. [Determination of 2,4-dihydroxybenzophenone in mouse brain by high performance liquid chromatography]. Beijing Da Xue Xue Bao. 2015 Jun 18;47(3):541-7. Chinese. PubMed PMID: 26080890.

16: Li J, Ma LY, Xu L, Shi ZG. A novel two-dimensional liquid-chromatography method for online prediction of the toxicity of transformation products of benzophenones after water chlorination. Anal Bioanal Chem. 2015 Aug;407(20):6137-48. doi: 10.1007/s00216-015-8789-9. Epub 2015 Jun 6. PubMed PMID: 26048057.

17: Pouliou FM, Thireou TN, Eliopoulos EE, Tsoungas PG, Labrou NE, Clonis YD. Isoenzyme- and allozyme-specific inhibitors: 2,2'-dihydroxybenzophenones and their carbonyl N-analogues that discriminate between human glutathione transferase A1-1 and P1-1 allozymes. Chem Biol Drug Des. 2015 Nov;86(5):1055-63. doi: 10.1111/cbdd.12574. Epub 2015 May 14. PubMed PMID: 25891019.

18: In SJ, Kim SH, Go RE, Hwang KA, Choi KC. Benzophenone-1 and nonylphenol stimulated MCF-7 breast cancer growth by regulating cell cycle and metastasis-related genes via an estrogen receptor α-dependent pathway. J Toxicol Environ Health A. 2015;78(8):492-505. doi: 10.1080/15287394.2015.1010464. PubMed PMID: 25849766.

19: Li J, Xu L, Xue S, Xu L. [Determination of ultraviolet filters in environmental aqueous samples by dispersive liquid-liquid microextraction with online derivatization-gas chromatography-mass spectrometry]. Se Pu. 2014 Oct;32(10):1138-43. Chinese. PubMed PMID: 25739276.

20: Kim SH, Hwang KA, Shim SM, Choi KC. Growth and migration of LNCaP prostate cancer cells are promoted by triclosan and benzophenone-1 via an androgen receptor signaling pathway. Environ Toxicol Pharmacol. 2015 Mar;39(2):568-76. doi: 10.1016/j.etap.2015.01.003. Epub 2015 Jan 20. PubMed PMID: 25682003.